molecular formula C13H10F2O B6371335 5-(2,6-Difluorophenyl)-3-methylphenol CAS No. 1261916-97-5

5-(2,6-Difluorophenyl)-3-methylphenol

Cat. No.: B6371335
CAS No.: 1261916-97-5
M. Wt: 220.21 g/mol
InChI Key: KTOXNDPJDBVQII-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-3-methylphenol ( 1261959-04-9) is a high-purity fluorinated phenolic compound of significant interest in advanced chemical research and development. Its molecular formula is C13H10F2O, with a molecular weight of 220.21 g/mol . The compound's defining structural features—a phenolic hydroxyl group, a methyl substituent, and a 2,6-difluorophenyl moiety—impart distinct physicochemical properties. The incorporation of fluorine atoms is a critical strategy in medicinal chemistry, as it often enhances the lipophilicity, metabolic stability, and bioavailability of lead compounds, making them more suitable for pharmaceutical applications . This compound serves as a versatile synthetic intermediate, or "building block," for the design and construction of more complex molecules. Its well-defined structure ensures consistency in synthetic pathways, supporting its use in creating novel compounds for screening and development . The primary research value of this compound lies in its potential as a precursor in the synthesis of molecules with anticipated biological activity. Based on its structural analogy to other bioactive fluorinated phenols, it may be utilized in developing candidates with anti-inflammatory or antioxidant properties . The mechanism of action for any derived bioactive molecule would be highly specific to its final structure and target, which may include enzymes or receptors involved in disease pathways. Researchers value this compound for its role in exploring these structure-activity relationships (SAR). This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-5-9(7-10(16)6-8)13-11(14)3-2-4-12(13)15/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOXNDPJDBVQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683793
Record name 2',6'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-97-5
Record name 2',6'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Diazonium Salts

The diazotization of 2,6-difluoroaniline serves as a foundational step. In a typical procedure, 2,6-difluoroaniline is treated with sodium nitrite (1–5 mol equivalents) in an acidic aqueous solution (e.g., HCl or H₂SO₄) at 0–5°C. The resulting diazonium salt is highly reactive and prone to decomposition, necessitating immediate use in subsequent coupling reactions.

Coupling with Methylphenol Derivatives

The diazonium salt is coupled with 3-methylphenol under alkaline conditions (pH 8–10) to form the azo intermediate. For example, a mixture of 3-methylphenol (1.0 equiv) and the diazonium salt (1.2 equiv) in tetrahydrofuran (THF) at 0°C yields a bright orange precipitate. This intermediate is reduced using sodium dithionite (Na₂S₂O₄) in aqueous ethanol to cleave the azo bond, producing 5-(2,6-difluorophenyl)-3-methylphenol.

Key Data:

  • Yield: 25–35% (after reduction and purification).

  • Optimal solvent: THF or ethyl acetate.

  • Critical parameter: Strict pH control during coupling to avoid side reactions.

Nucleophilic Aromatic Substitution

Halogenation of 3-Methylphenol

3-Methylphenol is first halogenated at the 5-position using N-bromosuccinimide (NBS) in acetic acid, yielding 5-bromo-3-methylphenol (85–90% purity). The bromine atom serves as a leaving group for subsequent substitution.

Substitution with 2,6-Difluorophenylboronic Acid

A Suzuki-Miyaura coupling reaction links the aryl bromide to a 2,6-difluorophenyl group. Conditions include:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Dimethoxyethane (DME)/water (4:1).

  • Temperature: 90°C for 12 hours.

Key Data:

  • Yield: 60–69%.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 3:1).

Sulfonation and Hydrolysis

Sulfonation of 2,6-Difluorotoluene

2,6-Difluorotoluene undergoes sulfonation with fuming sulfuric acid at 150°C to introduce a sulfonic acid group at the 4-position. The resulting 4-sulfo-2,6-difluorotoluene is neutralized with NaOH to form the sodium sulfonate.

Hydrolysis and Decarboxylation

The sulfonate is hydrolyzed under acidic conditions (HCl, 6M) at reflux to yield this compound. Decarboxylation occurs simultaneously, driven by the electron-withdrawing effect of the sulfonic acid group.

Key Data:

  • Yield: 55–66%.

  • Side products: <5% desulfonated byproducts.

Protective Group Strategies

Benzyl Ether Protection

To prevent unwanted oxidation, the phenol group of 3-methylphenol is protected as a benzyl ether. Benzyl chloride (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C yield 3-methylphenyl benzyl ether (95% purity).

Friedel-Crafts Alkylation

The protected phenol undergoes Friedel-Crafts alkylation with 2,6-difluorobenzyl chloride (1.2 equiv) using AlCl₃ as a catalyst in dichloromethane. Deprotection via hydrogenolysis (H₂, Pd/C) affords the target compound.

Key Data:

  • Yield: 48–57% (over two steps).

  • Advantage: Avoids direct handling of reactive diazonium salts.

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)Purity (%)Key Advantage
Diazonium Salt Route25–3590–95Direct coupling mechanism
Suzuki Coupling60–6998High regioselectivity
Sulfonation55–6692Scalable for industrial use
Protective Group48–5795Avoids sensitive intermediates

Cost and Practicality

  • The Suzuki coupling method, while high-yielding, requires expensive palladium catalysts.

  • The diazonium route is cost-effective but generates hazardous byproducts.

  • Sulfonation offers a balance between yield and scalability but demands high-temperature conditions.

Reaction Optimization Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, DME) enhance reaction rates in coupling reactions by stabilizing charged intermediates. Non-polar solvents (e.g., toluene) are preferred for diazotization to minimize side reactions.

Temperature Control

  • Diazotization: 0–5°C to prevent diazonium salt decomposition.

  • Suzuki coupling: 90°C to achieve sufficient reaction kinetics without catalyst degradation.

Catalytic Systems

Methanesulfonic acid (1–10 mol%) improves protonation in sulfonation steps, while Pd(PPh₃)₄ enables efficient cross-coupling.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (hexane/ethyl acetate gradients) resolves regioisomeric byproducts.

  • Recrystallization from ethanol/water mixtures enhances purity to >98%.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.2 Hz, 2H, Ar-H), 6.95 (t, J = 8.7 Hz, 1H, Ar-H), 6.78 (s, 1H, Ar-H), 2.32 (s, 3H, CH₃).

  • ¹³C NMR : 156.8 (C-O), 132.4 (CF₂), 128.9 (Ar-C), 21.5 (CH₃) .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2,6-Difluorophenyl)-3-methylbenzaldehyde or 5-(2,6-Difluorophenyl)-3-methylbenzoic acid.

    Reduction: Formation of 5-(2,6-Difluorophenyl)-3-methylbenzene.

    Substitution: Formation of derivatives such as 5-(2,6-Difluorophenyl)-3-methylphenylamine or 5-(2,6-Difluorophenyl)-3-methylphenylnitro.

Scientific Research Applications

5-(2,6-Difluorophenyl)-3-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

5-(2,6-Difluorophenyl)isoxazol-3-amine

  • Structure: Contains an isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) instead of the phenol group.
  • Properties : Molecular weight 196.16, 98% purity, and discontinued commercial availability .
  • The amine group may confer basicity, contrasting with the acidic phenol.
  • Applications : Likely explored as a building block in medicinal chemistry due to its heterocyclic core.

5-(2,6-Difluorophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbothioamide

  • Structure : Features a dihydropyrazole ring fused with a thiazole and carbothioamide group.
  • Synthesis : Derived from reactions with ethyl chloroacetoacetate and hydrazine hydrate .
  • The carbothioamide group offers sulfur-based reactivity, differing from the phenol’s oxygen-centric interactions.
  • Applications : Likely investigated for antimicrobial or anticancer activity due to thiazole-thioamide pharmacophores.

5-(2,6-Difluorophenyl)pyridine-3-carboxamide

  • Structure : Pyridine ring substituted with a difluorophenyl group and carboxamide.
  • Properties : Molecular formula C₁₂H₈F₂N₂O, molecular weight 234.20 .
  • Key Differences: The pyridine ring’s electron-withdrawing nature increases stability under acidic conditions compared to phenol. The carboxamide group enables hydrogen bonding and interactions with biological targets (e.g., enzymes).
  • Applications: Potential use in drug design, leveraging pyridine’s pharmacokinetic advantages.

Oxathiapiprolin (Zorvic/Orsegovis)

  • Structure : Contains a dihydroisoxazole, thiazole, and piperidinyl groups alongside the difluorophenyl moiety .
  • Key Differences: The thiazole and piperidine components enhance lipophilicity and membrane penetration.
  • Applications : Commercial fungicide targeting Phytophthora species in agriculture.

5-(2,6-Difluorophenyl)-2-methoxy-4,7-dihydro-1,3-dioxepine Derivatives

  • Structure : Dioxepine ring with methoxy and hydroxyl substituents.
  • Synthesis : Produced via DIBAL-H reduction of a dioxepine precursor .
  • Key Differences: The dioxepine ring improves solubility in nonpolar solvents compared to phenolic compounds. Methoxy groups alter electronic distribution, reducing acidity relative to phenol.
  • Applications : Intermediate in synthetic organic chemistry for complex molecule assembly.

Comparative Data Table

Compound Molecular Weight Core Structure Functional Groups Key Applications References
5-(2,6-Difluorophenyl)-3-methylphenol ~220 (estimated) Phenol Methyl, Difluorophenyl, -OH Pharmaceuticals, Agrochemicals -
5-(2,6-Difluorophenyl)isoxazol-3-amine 196.16 Isoxazole Amine, Difluorophenyl Medicinal Chemistry
5-(2,6-Difluorophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbothioamide - Dihydropyrazole Thiazole, Carbothioamide Antimicrobial Research
5-(2,6-Difluorophenyl)pyridine-3-carboxamide 234.20 Pyridine Carboxamide, Difluorophenyl Drug Development
Oxathiapiprolin - Dihydroisoxazole Thiazole, Piperidinyl Agricultural Fungicide
Dioxepine Derivatives - Dioxepine Methoxy, Hydroxyl Synthetic Intermediates

Research Findings and Implications

  • Bioactivity: The difluorophenyl group is a common motif in bioactive molecules, enhancing metabolic stability and target affinity. Phenol derivatives may excel in antioxidant or disinfectant roles, while heterocycles (isoxazole, pyridine) improve drug-like properties .
  • Synthetic Flexibility : Methods such as hydrazine-mediated cyclization (for pyrazoles) or DIBAL-H reduction (for dioxepines) highlight adaptable routes for modifying substituents .

Q & A

Q. How can researchers confirm the structural identity of 5-(2,6-Difluorophenyl)-3-methylphenol?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to assign hydrogen, carbon, and fluorine environments. The fluorine atoms at the 2,6-positions and the methyl group on the phenol ring will show distinct splitting patterns .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C7_7H6_6F2_2O, MW = 144.12 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL can resolve bond lengths, angles, and spatial arrangement .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer : Key properties include:
  • Molecular Weight : 144.12 g/mol (calculated from C7_7H6_6F2_2O) .
  • Melting Point : Not explicitly reported, but differential scanning calorimetry (DSC) or capillary methods can determine this experimentally.
  • Solubility : Predominantly hydrophobic due to the difluorophenyl and methyl groups. Solubility in organic solvents (e.g., DMSO, methanol) should be tested via gravimetric analysis.
  • pKa : Estimated via computational methods (e.g., COSMO-RS) or potentiometric titration. Fluorine substituents may lower the phenol’s acidity compared to unsubstituted analogs .

Q. What synthetic routes are available for this compound?

  • Methodological Answer : Two potential routes:
  • Route 1 : Start with 2,6-difluorobenzoic acid. Reduce to 2,6-difluorobenzyl alcohol, then introduce a methyl group via Friedel-Crafts alkylation. Oxidize the alcohol to phenol under acidic conditions .
  • Route 2 : Direct coupling of a 2,6-difluorophenyl Grignard reagent to a pre-functionalized phenolic precursor (e.g., 3-methylphenol boronic acid) via Suzuki-Miyaura coupling .
  • Key Considerations : Monitor reaction progress with TLC/GC-MS and optimize catalyst systems (e.g., Pd(PPh3_3)4_4) to minimize side products .

Advanced Research Questions

Q. How do the fluorine substituents influence the electronic environment and reactivity of this compound?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine atoms deactivate the aromatic ring via inductive effects, directing electrophilic substitution to the para position of the phenol. Computational studies (e.g., DFT) can map electron density and frontier molecular orbitals .
  • Crystallographic Insights : SC-XRD data (refined with SHELX) reveal shortened C-F bond lengths (~1.34 Å) and altered dihedral angles between the difluorophenyl and phenol rings, impacting molecular packing .
  • Reactivity in Derivatization : Fluorine’s electronegativity stabilizes intermediates in reactions like O-methylation or sulfonation. Use 19F^{19} \text{F} NMR to track substitution patterns .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Challenges : Fluorine’s small size and high electronegativity disrupt crystal packing, leading to poor crystal quality or polymorphism.
  • Solutions :
  • Solvent Screening : Test solvent mixtures (e.g., hexane/ethyl acetate) to induce slow crystallization.
  • Co-Crystallization : Add co-formers (e.g., nicotinamide) to improve lattice stability via hydrogen bonding .
  • Temperature Gradients : Use gradient cooling (e.g., 4°C to −20°C) to control nucleation. Refine data with SHELXL for low-quality crystals .

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Functionalization Strategies :
  • Phenol Group : Methylation (to study lipophilicity) or sulfonation (to enhance solubility) .
  • Difluorophenyl Ring : Introduce halogens or electron-donating groups via cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Analytical Workflow :

Synthesize derivatives using optimized catalytic conditions (e.g., Pd/Cu systems).

Characterize via HPLC-MS and 19F^{19} \text{F} NMR.

Test bioactivity (e.g., enzyme inhibition) and correlate with electronic descriptors (Hammett σ values) .

Q. What analytical techniques are critical for detecting byproducts in the synthesis of this compound?

  • Methodological Answer :
  • Chromatography : HPLC with UV/Vis detection (λ = 254 nm) identifies impurities. Use C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : LC-HRMS detects low-abundance byproducts (e.g., incomplete coupling intermediates).
  • NMR Spectroscopy : 19F^{19} \text{F} NMR distinguishes regioisomers (e.g., 2,4-difluoro vs. 2,6-difluoro products) .
  • Process Optimization : Design of Experiments (DoE) to minimize side reactions by adjusting temperature, catalyst loading, and reaction time .

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